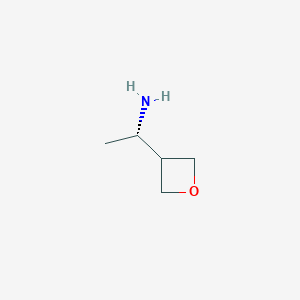

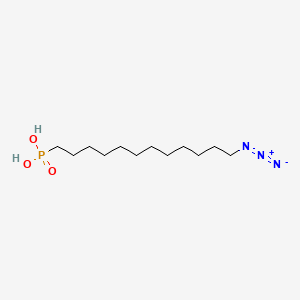

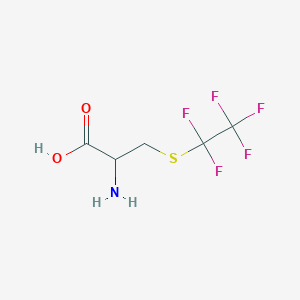

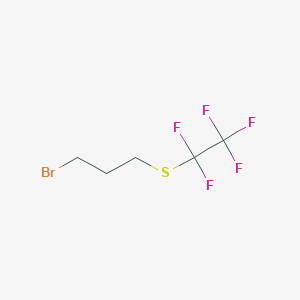

![molecular formula C7H10F2O B6351355 [rel-(1R,3r,5S)-6,6-Difluorobicyclo[3.1.0]hexan-3-yl]methanol CAS No. 1494673-39-0](/img/structure/B6351355.png)

[rel-(1R,3r,5S)-6,6-Difluorobicyclo[3.1.0]hexan-3-yl]methanol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“[rel-(1R,3r,5S)-6,6-Difluorobicyclo[3.1.0]hexan-3-yl]methanol” is a chemical compound with the CAS Number: 1099656-48-0 . It has a molecular weight of 134.13 and its IUPAC name is (1R,3r,5S)-6,6-difluorobicyclo [3.1.0]hexan-3-ol . The compound appears as a pale-yellow to yellow-brown liquid .

Molecular Structure Analysis

The InChI code for this compound is 1S/C6H8F2O/c7-6(8)4-1-3(9)2-5(4)6/h3-5,9H,1-2H2/t3-,4+,5- . This code provides a unique representation of the compound’s molecular structure.Applications De Recherche Scientifique

Biofuels from Higher Alcohols

Biofuels have emerged as a significant area of research, particularly in the quest for sustainable and cleaner energy sources. Higher alcohols, ranging from 3-carbon propanol to 20-carbon phytol, have garnered attention due to their potential as second/third-generation biofuels. These alcohols can be produced from various biomass feedstocks using modern fermentation processes. The research indicates that higher alcohols, including those derived from methanol, can reduce carcinogenic particulate emissions prevalent in diesel engines. They also enhance air/fuel mixing, thereby potentially replacing fossil diesel to enable cleaner combustion in compression-ignition engines (Kumar & Saravanan, 2016).

Hydrogen Production from Methanol

Methanol serves as an efficient hydrogen carrier, enabling the production of high-purity hydrogen, which is vital for various energy applications. This review highlights the advancements in methanol steam reforming, partial oxidation, autothermal reforming, and methanol decomposition for hydrogen production. The development of copper-based and other novel catalysts, along with reactor technologies such as porous copper fiber sintered-felt and monolith structures, plays a crucial role in enhancing the efficiency of hydrogen production processes (García et al., 2021).

Methanol Synthesis and Usage

Methanol synthesis, particularly through the liquid-phase process, is a critical area of research due to its application in various industries, including fuel and petrochemicals. This comprehensive review discusses the catalysts, mechanisms, kinetics, and modeling related to methanol synthesis, emphasizing its role as a peaking fuel in coal gasification combined cycle power stations and its potential as a clean-burning fuel for various applications (Cybulski, 1994).

Methanol Crossover in Fuel Cells

The methanol crossover in direct methanol fuel cells (DMFCs) represents a significant limitation that needs to be addressed to enhance their efficiency and viability. This review provides insights into the influence of methanol crossover on DMFC performance and the efforts to develop more impermeable polymer electrolytes, which are crucial for the advancement of fuel cell technologies (Heinzel & Barragán, 1999).

Safety and Hazards

Propriétés

IUPAC Name |

[(1S,5R)-6,6-difluoro-3-bicyclo[3.1.0]hexanyl]methanol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10F2O/c8-7(9)5-1-4(3-10)2-6(5)7/h4-6,10H,1-3H2/t4?,5-,6+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJXQVPDESHEQME-GOHHTPAQSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC2C1C2(F)F)CO |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]2[C@@H](C2(F)F)CC1CO |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10F2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

148.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

cis-Bicyclo[3.1.0]hexane-3-methanol, 6,6-difluoro- | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

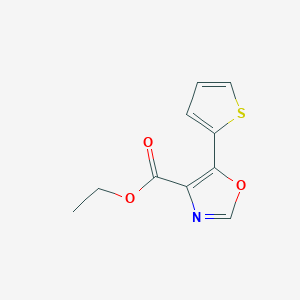

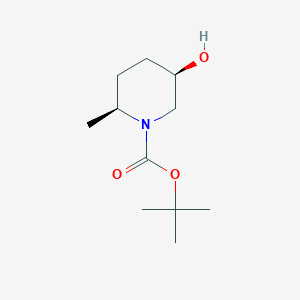

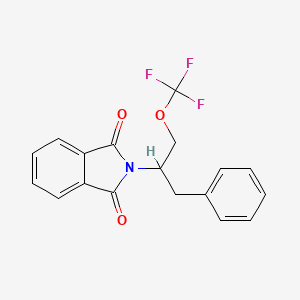

![N-alpha-[(4,4-Dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl-amino]-L-phenylalaninol](/img/structure/B6351345.png)